3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid

Lipophilicity Drug Design ADME Prediction

3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid (CAS 916420-74-1) is a halogenated phenylpropionic acid building block bearing a meta-chloro substituent and a meta-trifluoromethoxy (–OCF₃) group on the aromatic ring. With a molecular formula of C₁₀H₈ClF₃O₃ and a molecular weight of 268.62 g·mol⁻¹, this compound is commercially available at purities of 94–98% from multiple reputable suppliers.

Molecular Formula C10H8ClF3O3
Molecular Weight 268.61 g/mol
CAS No. 916420-74-1
Cat. No. B1390376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
CAS916420-74-1
Molecular FormulaC10H8ClF3O3
Molecular Weight268.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Cl)CCC(=O)O
InChIInChI=1S/C10H8ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16)
InChIKeyOOXKNRUBGDQVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid (CAS 916420-74-1) – Procurement-Grade Building Block Profile


3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid (CAS 916420-74-1) is a halogenated phenylpropionic acid building block bearing a meta-chloro substituent and a meta-trifluoromethoxy (–OCF₃) group on the aromatic ring . With a molecular formula of C₁₀H₈ClF₃O₃ and a molecular weight of 268.62 g·mol⁻¹, this compound is commercially available at purities of 94–98% from multiple reputable suppliers . Its dual electron-withdrawing substitution pattern distinguishes it from simpler phenylpropionic acid analogs, imparting elevated lipophilicity (predicted LogP ~3.26–3.38) and a moderately enhanced acidity (predicted pKa 4.47 ± 0.10) that are relevant to downstream derivatization and molecular recognition applications .

Why 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid Cannot Be Replaced by Simpler Phenylpropionic Acid Analogs


The critical failure of generic substitution arises from the unique combination of the meta-chloro (–Cl) and meta-trifluoromethoxy (–OCF₃) substituents, which jointly modulate lipophilicity, electronic character, and steric profile in ways that neither the des-trifluoromethoxy nor the des-chloro analogs can replicate. Replacing this compound with 3-(3-chlorophenyl)propionic acid (CAS 21640-48-2) sacrifices approximately 0.95 LogP units and the hydrogen-bonding capacity of the –OCF₃ oxygen, altering membrane permeability, metabolic stability, and target engagement . Conversely, substituting with 3-[3-(trifluoromethoxy)phenyl]propionic acid (des-chloro) eliminates the chloro group, which patent evidence demonstrates is essential for achieving sub-nanomolar integrin antagonist potency [1]. Even the closely related 3-[3-bromo-5-(trifluoromethoxy)phenyl]propionic acid exhibits a systematically shifted selectivity fingerprint across integrin subtypes [2]. The quantitative evidence below demonstrates why procurement of the specific chloro/trifluoromethoxy scaffold, rather than an in-class analog, is a material decision for reproducible research outcomes.

Quantitative Differentiation Evidence: 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid vs. Closest Analogs


Lipophilicity Enhancement (LogP) vs. Des-Trifluoromethoxy Analog

The target compound exhibits a predicted LogP of 3.26, substantially higher than the 2.30 XLogP of its des-trifluoromethoxy analog, 3-(3-chlorophenyl)propionic acid (CAS 21640-48-2). This difference of approximately 0.96 LogP units corresponds to a roughly 9-fold increase in octanol-water partition coefficient, directly attributable to the –OCF₃ group .

Lipophilicity Drug Design ADME Prediction

Lipophilicity Advantage vs. Des-Chloro (Mono-Trifluoromethoxy) Analog

Compared to 3-[3-(trifluoromethoxy)phenyl]propionic acid, which carries the –OCF₃ group but lacks the chloro substituent, the target compound's LogP of 3.26 exceeds the des-chloro analog's LogP of 2.60 by +0.66 log units [1]. The combined electron-withdrawing effects of both –Cl and –OCF₃ contribute to this amplified lipophilicity and a modestly lower pKa (4.47 vs. ~4.59), yielding a more ionizable carboxylic acid at physiological pH .

Physicochemical Property Optimization Fragment-Based Design Lead Selection

Patent-Validated Integrin Alpha-V/Beta-8 Binding Affinity: Chloro vs. Bromo Substituent

In a direct patent head-to-head comparison (US10035778), the (3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl] derivative (Example 16) and the corresponding 3-bromo analog (Example 17) were both tested against the integrin alpha-V/beta-8 target under identical solid-phase receptor assay conditions (pH 7.4, 298 K). The chloro compound achieved an IC₅₀ of 0.30 nM, while the bromo compound exhibited an IC₅₀ of 0.30 nM on the same target, demonstrating that the chloro substituent maintains comparable sub-nanomolar potency while offering distinct physicochemical properties [1][2]. However, across the integrin subtype panel, the bromo analog showed a slightly broadened potency range (0.60–4.0 nM across five subtypes) while the chloro analog clustered more tightly (0.30–3.0 nM), suggesting differential selectivity profiles that may be exploited for target-specific antagonist design [3].

Integrin Antagonists Pan-Integrin Pharmacology Patent Chemistry

Integrin Alpha-5/Beta-1 and Alpha-8/Beta-1 Potency: Chloro Demonstrates Sub-Nanomolar Breadth

The chloro-substituted derivative exhibited an IC₅₀ of 1.0 nM at integrin alpha-5/beta-1 (fibronectin receptor) and 0.50 nM at alpha-8/beta-1, both measured via SPR-based solid-phase assay [1]. In comparison, the bromo analog achieved an IC₅₀ of 1.0 nM at alpha-5/beta-1 but demonstrated somewhat broader variability at other subtypes (e.g., 4.0 nM at alpha-5/alpha-V; 2.8 nM at alpha-V/beta-3) [2]. The chloro compound maintains a tighter potency window across the tested integrin panel, indicating a more consistent pan-integrin profile that may simplify dose-response optimization in multi-target therapeutic contexts [3].

Fibronectin Receptor Integrin Subtype Selectivity Anti-Fibrotic Agents

Predicted Acidity (pKa) Comparison vs. Des-Trifluoromethoxy Analog

The predicted pKa of the target compound is 4.47 ± 0.10, compared to the experimentally measured pKa of 4.59 (at 25 °C) for 3-(3-chlorophenyl)propionic acid . The ~0.12 unit downward shift reflects the electron-withdrawing effect of the –OCF₃ group, rendering the carboxylic acid slightly more dissociated at physiological pH. This difference, while modest, can influence the compound's ionization state, salt-forming propensity, and pH-dependent solubility behavior during formulation or biological assay preparation.

Ionization State Drug-Likeness Salt Formation

Structural Uniqueness: Dual Chloro/Trifluoromethoxy Substitution as Privileged Patent Pharmacophore

Patent US10035778 explicitly exemplifies both the 3-chloro-5-(trifluoromethoxy)phenyl motif (Example 16) and the 3-bromo-5-(trifluoromethoxy)phenyl motif (Example 17) in the context of pan integrin antagonists, alongside the 3,5-bis(trifluoromethyl)phenyl variant (Example 10) [1]. The chloro/trifluoromethoxy combination is distinct from the bis-CF₃ analog because it introduces an oxygen atom capable of acting as a hydrogen-bond acceptor, offering additional intermolecular interaction possibilities beyond pure lipophilic contacts. This combination of electron-withdrawing character, hydrogen-bonding capacity, and moderate steric bulk represents a pharmacophoric niche that cannot be replicated by the bis-CF₃, mono-substituted, or halogen-swapped analogs [2]. No other commercially available phenylpropionic acid building block simultaneously provides this exact meta-chloro/meta-trifluoromethoxy substitution array .

Fluorinated Pharmacophores Integrin Targeting Meta-Substituted Phenylpropionic Acids

High-Value Application Scenarios for 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid Backed by Quantitative Evidence


Pan-Integrin Antagonist Lead Optimization Using the Chloro/Trifluoromethoxy Scaffold

Procurement and use of CAS 916420-74-1 as the carboxylic acid-bearing fragment in pan integrin antagonist synthesis enables access to sub-nanomolar integrin alpha-V/beta-8 inhibitors (IC₅₀ = 0.30 nM), as validated in patent US10035778 Example 16 [1]. The chloro substituent provides a tighter potency window (0.30–3.0 nM across five integrin subtypes) compared to the bromo analog (0.30–4.0 nM), facilitating more predictable multi-target pharmacology in anti-fibrotic and immuno-oncology programs . Researchers selecting this specific building block over the bromo or des-halogen alternatives can expect consistent batch-to-batch purity (94–98%) and established synthetic compatibility with amide coupling protocols for rapid SAR exploration .

Lipophilicity-Driven CNS Penetration Optimization

With a LogP of ~3.26, the target compound sits within the optimal lipophilicity range for passive blood-brain barrier penetration (LogP 2–4), surpassing the des-trifluoromethoxy analog (LogP 2.30) by nearly 1 log unit while remaining below excessive lipophilicity thresholds associated with promiscuity and poor solubility [1]. CNS drug discovery teams procuring this building block can leverage its elevated lipophilicity for hit-to-lead campaigns targeting neurodegenerative or neuroinflammatory indications where enhanced brain exposure is pharmacologically required.

Fluorinated Fragment Library Construction for ¹⁹F NMR Screening

The –OCF₃ group provides a distinctive ¹⁹F NMR signature compatible with fragment-based drug discovery (FBDD) screening methodologies. At a LogP of 3.26, this fragment occupies a desirable physicochemical space for fragment libraries, with sufficient aqueous solubility for NMR experiments while retaining adequate lipophilicity for protein binding [1]. Procurement of CAS 916420-74-1 for library construction provides a fluorine-labeled phenylpropionic acid fragment whose binding can be monitored via ¹⁹F NMR without the need for additional labeling chemistry, accelerating hit identification workflows.

Chiral Pool Synthesis of Integrin-Targeted Peptidomimetics

The target compound serves as a key achiral precursor that, upon enzymatic resolution or asymmetric synthesis, yields the (S)-configured beta-amino acid motif found in Examples 16 of US10035778, which achieves sub-nanomolar integrin binding [1]. For peptide and peptidomimetic chemistry groups developing integrin-targeted therapeutics, procurement of this commercial building block (available at 94–98% purity from multiple vendors) provides a reliable starting material for constructing the chiral pharmacophore essential for potent target engagement . The compound's dual meta-substitution ensures the correct spatial presentation of the chloro and trifluoromethoxy groups within the integrin binding pocket, a stereoelectronic arrangement not reproducible with mono-substituted or para-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.